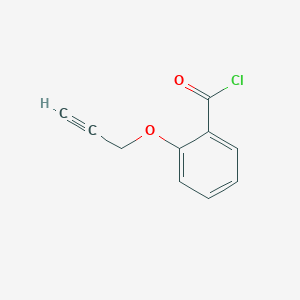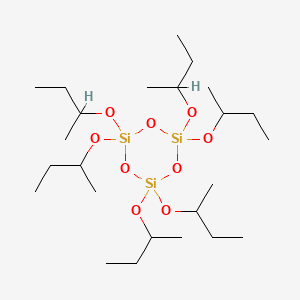
Hexakis(1-methylpropoxy)cyclotrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(1-methylpropoxy)cyclotrisiloxane is an organosilicon compound with the chemical formula C18H42O6Si3 It is a cyclic siloxane with six 1-methylpropoxy groups attached to a cyclotrisiloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane groups to silane groups.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.
Aplicaciones Científicas De Investigación
Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Hexakis(1-methylpropoxy)cyclotrisiloxane can be compared with other cyclic siloxanes, such as:
Hexamethylcyclotrisiloxane: Similar in structure but with methyl groups instead of 1-methylpropoxy groups.
Octamethylcyclotetrasiloxane: Contains an additional silicon and oxygen atom in the ring, with methyl groups attached.
Decamethylcyclopentasiloxane: Larger ring structure with five silicon and oxygen atoms, also with methyl groups attached.
Uniqueness
This compound is unique due to the presence of 1-methylpropoxy groups, which impart distinct chemical and physical properties compared to other cyclic siloxanes. These properties make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
70788-47-5 |
|---|---|
Fórmula molecular |
C24H54O9Si3 |
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
Clave InChI |
NEUCMSHRXYCZFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
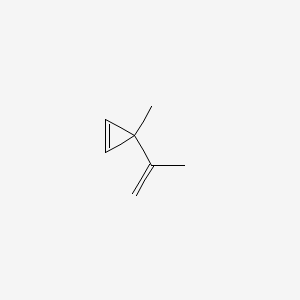
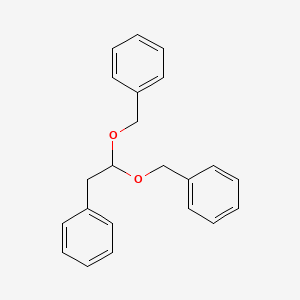
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
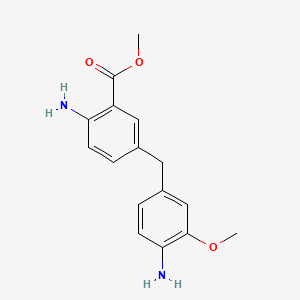
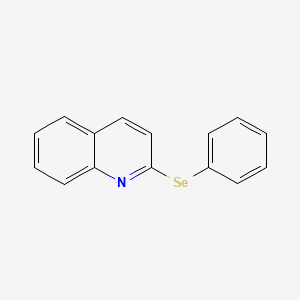
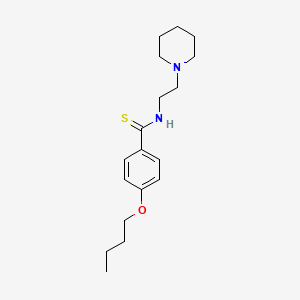
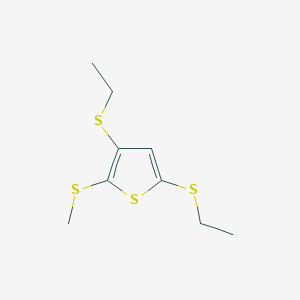
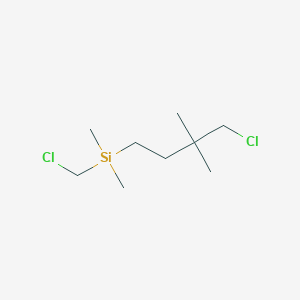
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
